ETHYL 3-[(2-METHOXYPHENYL)METHYL]-4-OXO-6-(THIOPHEN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Overview
Description
ETHYL 3-[(2-METHOXYPHENYL)METHYL]-4-OXO-6-(THIOPHEN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole core, which is a significant structure in medicinal chemistry, combined with a thiophene ring and various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(2-METHOXYPHENYL)METHYL]-4-OXO-6-(THIOPHEN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with an indole precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[(2-METHOXYPHENYL)METHYL]-4-OXO-6-(THIOPHEN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
ETHYL 3-[(2-METHOXYPHENYL)METHYL]-4-OXO-6-(THIOPHEN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 3-[(2-METHOXYPHENYL)METHYL]-4-OXO-6-(THIOPHEN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound used as an antispasmodic.
Dorzolamide: A thiophene derivative used in the treatment of glaucoma.
Uniqueness
ETHYL 3-[(2-METHOXYPHENYL)METHYL]-4-OXO-6-(THIOPHEN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE is unique due to its combination of an indole core with a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
ethyl 3-[(2-methoxyphenyl)methyl]-4-oxo-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-3-28-23(26)22-16(11-14-7-4-5-8-19(14)27-2)21-17(24-22)12-15(13-18(21)25)20-9-6-10-29-20/h4-10,15,24H,3,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELOOSDMDJKXNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CS3)CC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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